
10,12-Docosadiynedioic acid
Overview
Description
10,12-Docosadiynedioic acid (CAS: 28393-02-4) is a long-chain diacetylene dicarboxylic acid with the molecular formula C₂₂H₃₄O₄ and a molecular weight of 362.51 g/mol . Structurally, it features two terminal carboxyl groups and a conjugated diyne (C≡C–C≡C) moiety at positions 10 and 12, making it a boloamphiphilic compound . This unique structure enables applications in materials science, particularly in polydiacetylene (PDA)-based sensors, where its conjugated backbone undergoes chromatic transitions upon environmental stimuli . It is also identified as a metabolic marker in black Maca (Lepidium meyenii), where its accumulation correlates with ecotype-specific biochemical profiles .
Preparation Methods
Synthetic Routes and Reaction Conditions
10,12-Docosadiynedioic acid can be synthesized through a multi-step process involving the coupling of appropriate alkyne precursors. One common method involves the oxidative coupling of terminal alkynes using catalysts such as copper(I) chloride and palladium(II) acetate. The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound often involves the esterification of intermediate compounds followed by hydrolysis to yield the final diacid. The process requires precise control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
10,12-Docosadiynedioic acid undergoes various chemical reactions, including:
Oxidation: The triple bonds can be oxidized to form diketones or carboxylic acids.
Reduction: Reduction of the triple bonds can yield alkenes or alkanes.
Substitution: The carboxylic acid groups can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or osmium tetroxide in the presence of a suitable solvent.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Alcohols or amines in the presence of a dehydrating agent such as dicyclohexylcarbodiimide.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of esters or amides.
Scientific Research Applications
Polymer Chemistry
DDA serves as a polymerizable diacid, primarily used in the synthesis of advanced materials. Its ability to form liquid crystals through esterification reactions has been demonstrated. For instance, DDA has been utilized to synthesize dimesogenic liquid crystals that incorporate cholesterol and azobenzene groups, which are critical for developing responsive materials in photonics and display technologies .
Case Study: Liquid Crystal Synthesis
In a study focused on the synthesis of dimesogenic liquid crystals, DDA was esterified to create materials that exhibit unique optical properties. The incorporation of DDA into these systems enhances their thermal stability and responsiveness to external stimuli, making them suitable for applications in smart coatings and displays.
Supramolecular Chemistry
DDA has been investigated for its role in forming supramolecular structures, particularly hydrogels. Research indicates that DDA can gelate water when combined with amino acids like arginine, leading to the formation of fibrous nanostructures. This property is attributed to the guanidinium-carboxylate interactions that stabilize the fibrous network .
Case Study: Hydrogel Formation
A study demonstrated that a hydrogel formed from DDA and arginine exhibited significant structural integrity upon UV irradiation, which induced polymerization of the diacetylene groups. The resulting nanofibers displayed a color change from white to orange, indicating successful oligomerization while maintaining chirality . This property is advantageous for applications in drug delivery systems and tissue engineering.
Biomedical Applications
DDA's chemical structure allows it to be utilized as a building block for pharmaceutical compounds. Its derivatives have shown potential anti-inflammatory and analgesic properties, making them candidates for drug development .
Example: Drug Delivery Systems
Research has explored using DDA-based hydrogels as drug delivery vehicles. These systems can encapsulate therapeutic agents and release them in a controlled manner, improving efficacy and reducing side effects.
Nanotechnology
In nanotechnology, DDA's ability to form organized structures at the nanoscale is leveraged for creating advanced materials with specific functionalities. The self-assembly of DDA into nanofibers can be utilized in sensors and electronic devices.
Case Study: Sensor Development
Recent advancements have seen the use of DDA-derived nanostructures in developing color-changing sensors for volatile organic compounds (VOCs). These sensors exploit the optical properties of DDA when subjected to environmental changes, providing a novel approach for detecting pollutants .
Mechanism of Action
The mechanism of action of 10,12-Docosadiynedioic acid involves its ability to undergo polymerization upon exposure to ultraviolet light. The diacetylene groups in the molecule align and form covalent bonds, resulting in the formation of a polymer network. This property is exploited in the creation of photoactive materials and responsive hydrogels .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 10,12-docosadiynedioic acid and related diacetylene (DA) or dicarboxylic acids:
Key Observations:
Boloamphiphilic vs. Amphiphilic Structures: this compound and 5,7-dodecadiynedioic acid are boloamphiphilic, with carboxyl groups at both ends. This symmetry enhances their integration into ordered molecular arrays, critical for sensor matrices . PCDA and TCDA are asymmetric amphiphiles (methyl and carboxyl termini), favoring monolayer formation but limiting cross-linking efficiency compared to boloamphiphiles .
Chain Length and Conjugation :
- Longer chains (e.g., this compound) improve thermal stability and sensor durability but may reduce solubility in polar solvents .
- Shorter chains (e.g., 5,7-dodecadiynedioic acid) facilitate faster polymerization due to reduced steric hindrance .
Biological Relevance :
- This compound is uniquely abundant in black Maca, suggesting a role in stress adaptation or ecotype differentiation .
- Saturated analogs like dodecanedioic acid lack bioactive diyne groups, limiting their utility in redox or signaling pathways .
Sensor Performance: In VOC detection patches, this compound’s boloamphiphilic structure enhances sensitivity to nonpolar analytes (e.g., chlorobenzene) compared to asymmetric DAs .
Biological Activity
10,12-Docosadiynedioic acid (DDA) is a unique dicarboxylic acid characterized by its conjugated triple bonds and dicarboxylic functionality. Its molecular formula is , with a molecular weight of 362.51 g/mol. This compound has garnered attention in various fields, including materials science and biochemistry, due to its distinctive properties and potential applications.
Chemical Identifiers :
Property | Value |
---|---|
CAS Number | 28393-02-4 |
Molecular Formula | C22H34O4 |
Molecular Weight | 362.51 g/mol |
Melting Point | 110-112 °C |
Boiling Point | 566.7 °C at 760 mmHg |
Density | 1.043 g/cm³ |
DDA is insoluble in water and is sensitive to light, necessitating careful storage conditions to maintain its stability .
Supramolecular Structures
Recent studies have demonstrated that DDA can form supramolecular structures when combined with biological molecules such as L-arginine. The formation of a hydrogel from DDA and L-arginine was observed, which exhibited fibrous structures upon gelation. This hydrogel showed significant optical properties and was confirmed through various spectroscopic techniques, including nuclear magnetic resonance (NMR) and X-ray diffraction (XRD) analyses .
Key Findings :
- The interaction between DDA and L-arginine leads to the formation of a fibrous hydrogel.
- Upon UV irradiation, the hydrogel polymerizes into diacetylene oligomers, resulting in a color change from white to orange.
- The chirality of L-arginine was found to influence the structural properties of the resulting oligomers, indicating potential applications in chiral materials .
Polymerization and Gelation
DDA's ability to undergo polymerization under UV light suggests its utility in creating functional materials with specific mechanical and optical properties. The polymerization process involves the transformation of the diacetylene groups into more complex structures while maintaining the fibrous morphology of the hydrogel .
Study on Hydrogel Formation
In an experimental study, researchers synthesized a DDA–arginine hydrogel by dissolving DDA in an aqueous arginine solution. The resultant gel exhibited unique properties:
- Gelation Time : The gel formed after 24 hours at room temperature.
- Microscopic Analysis : Scanning electron microscopy revealed fibrous structures ranging from 10 to 40 nm in width.
The study concluded that the guanidinium–carboxylate interaction was crucial for the formation of these fibrous structures and that UV irradiation led to significant changes in the material's properties .
Applications
The unique properties of DDA make it suitable for various applications, including:
- Material Science : As a precursor for dimesogenic liquid crystals due to its polymerizable diacid nature.
- Biotechnology : Potential use in drug delivery systems or as scaffolding materials in tissue engineering due to its biocompatibility when combined with amino acids like arginine.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 10,12-docosadiynedioic acid, and how do reaction conditions influence yield?
- The compound is synthesized via oxidative coupling of 10-undecynoic acid or through pathways involving 10-undecylenic acid derivatives. Reaction conditions (e.g., catalysts, temperature, solvent polarity) critically impact yield and purity. For example, oxidative coupling requires precise control of oxygen levels to avoid over-oxidation, while solvent selection (e.g., polar aprotic solvents) affects reaction kinetics .
Q. What analytical techniques are recommended for characterizing this compound and verifying its structural integrity?
- Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the positions of diyne and carboxylic acid groups. Mass spectrometry (MS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups like carboxyl (-COOH) and alkyne (-C≡C-) bonds. Chromatographic methods (HPLC/GC) assess purity, particularly for detecting byproducts from incomplete coupling reactions .
Advanced Research Questions
Q. How does this compound function in polydiacetylene (PDA)-based sensor arrays, and what experimental parameters optimize its responsiveness?
- The compound’s diacetylene backbone undergoes UV-induced polymerization to form PDAs, enabling colorimetric responses to environmental stimuli (e.g., pH, surfactants). Optimization involves tuning the amphiphilic balance by adjusting alkyl chain length and carboxyl group positioning. Pre-polymerization pH and temperature control are critical for achieving uniform vesicle formation .
Q. What contradictions exist in reported applications of this compound as a biomarker in metabolomic studies?
- While it has been identified as a marker compound for black Maca ecotypes, discrepancies arise in its specificity due to variability in plant metabolomes across growth conditions. Cross-validation using LC-MS/MS and controlled cultivation studies is recommended to distinguish environmental vs. genetic influences on its production .
Q. How can researchers design experiments to assess the stability of this compound in polymerized matrices under physiological conditions?
- Accelerated stability testing (e.g., exposure to 37°C, 95% humidity) combined with periodic FTIR and UV-Vis analysis monitors degradation. Encapsulation in hydrogels or liposomes improves stability, as demonstrated in wearable VOC sensors, where the compound retained functionality for >30 days .
Q. What methodologies enable quantitative analysis of this compound in complex biological matrices?
- Solid-phase extraction (SPE) paired with reverse-phase LC-MS/MS provides nanomolar sensitivity. Isotope-labeled internal standards (e.g., deuterated analogs) correct for matrix effects. For metabolomic workflows, multivariate statistical tools (PCA, OPLS-DA) differentiate signal noise from biologically relevant concentrations .
Q. How do derivatization strategies enhance the compound’s utility in targeted biomedical applications?
- Carbodiimide-mediated conjugation of antibodies or peptides to its terminal carboxyl groups enables biospecificity in sensors. For example, antibody-functionalized PDAs detect pathogens via antigen-antibody binding, requiring optimization of crosslinker ratios to preserve both polymer stability and biorecognition .
Q. What challenges arise in achieving high-purity this compound, and how are they addressed?
- Byproducts from incomplete coupling (e.g., mono-alkyne derivatives) complicate purification. Recrystallization in ethanol/water mixtures or preparative HPLC with C18 columns effectively isolates the target compound. Purity >95% is confirmed via GC-FID or elemental analysis .
Q. How can researchers reconcile conflicting spectral data for this compound across different studies?
- Database cross-referencing (e.g., mzCloud, NIST) and adherence to standardized protocols for NMR and MS data acquisition minimize variability. Collaborative inter-laboratory validation ensures reproducibility, particularly for minor spectral peaks attributed to stereoisomers .
Q. What gaps in current research warrant further investigation into this compound’s physicochemical properties?
Properties
IUPAC Name |
docosa-10,12-diynedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O4/c23-21(24)19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22(25)26/h5-20H2,(H,23,24)(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCUAGNLOPZWTEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCC(=O)O)CCCC#CC#CCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20337704 | |
Record name | 10,12-Docosadiynedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20337704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28393-02-4 | |
Record name | 10,12-Docosadiynedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20337704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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